Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate
Description
Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate (CAS 72175-33-8) is an epoxide-containing bicyclic ester with a norbornane-derived framework. Its structure comprises a bicyclo[2.2.1]heptane (norbornane) system fused with a methyl-substituted oxirane (epoxide) ring and a methyl ester group.
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 3-(2-bicyclo[2.2.1]heptanyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-12(10(15-12)11(13)14-2)9-6-7-3-4-8(9)5-7/h7-10H,3-6H2,1-2H3 |
InChI Key |
KTXYGKLMWIKARY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2CC3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate typically involves multiple steps. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. This is followed by epoxidation to introduce the oxirane ring. The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and controlled temperature conditions for the epoxidation and esterification steps. Catalysts such as Lewis acids may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester group.
Substitution: Nucleophiles like hydroxide ions (OH-) can open the oxirane ring.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers.
Scientific Research Applications
Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in stereoselective reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate involves its interaction with molecular targets through its reactive oxirane ring and ester group. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Bicyclic Systems
Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate (CAS 1881320-73-5)
- Structure : Shares the bicyclo[2.2.1]heptane and oxirane framework but incorporates a chlorine substituent on the epoxide ring.
- Reactivity : The chlorine atom enhances electrophilicity at the epoxide ring, increasing susceptibility to nucleophilic attack compared to the methyl-substituted analogue. This makes it more reactive in ring-opening reactions.
- Molecular Weight : C₁₀H₁₃ClO₃ (216.67 g/mol) vs. C₁₂H₁₆O₃ (208.25 g/mol) for the target compound.
Bicyclo[2.2.2]octane, 2,2-dimethyl-3-methylene- (CAS 102435-72-3)
- Structure : Features a larger bicyclo[2.2.2]octane system with a methylene group instead of an epoxide.
- Stability: The absence of an epoxide reduces ring strain, enhancing thermal stability.
- Toxicity : Classified as H302 (harmful if swallowed) and H335 (respiratory irritation), suggesting higher acute toxicity compared to epoxide derivatives, which may have different hazard profiles due to ester functionality.
Heteroatom-Containing Bicyclic Compounds
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives (e.g., β-lactam antibiotics)
- Structure : Replaces carbon atoms with sulfur and nitrogen, forming a β-lactam ring.
- Reactivity : The β-lactam ring is highly reactive toward hydrolysis and enzymatic degradation (e.g., penicillin-binding proteins), unlike the epoxide in the target compound, which undergoes nucleophilic rather than enzymatic ring-opening.
- Crystallinity: Meets pharmacopeial crystallinity standards, suggesting higher lattice stability compared to non-heteroatom bicyclic systems.
Substituted Epoxide Analogues
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-ones
Key Data Table: Structural and Property Comparison
Research Findings and Implications
- Reactivity Trends: The target compound’s epoxide ring is less electrophilic than its chlorinated analogue (CAS 1881320-73-5) but more strained than non-epoxide bicyclic systems. This balance makes it suitable for controlled synthetic applications.
- Safety Considerations : While direct toxicity data for the target compound is unavailable, structurally related bicyclo[2.2.2]octane derivatives exhibit acute toxicity (H302), suggesting the need for precautionary handling.
- Environmental Stability: Unlike volatile monoterpenes (), the target compound’s ester and bicyclic groups likely reduce atmospheric reactivity, enhancing environmental persistence.
Biological Activity
Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate, also known by its CAS number 73154-11-7, is a bicyclic compound with potential biological activity. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 210.27 g/mol. Its structure features a bicyclic system that contributes to its unique reactivity and biological interactions.
Chemical Structure
Chemical Structure (Source: PubChem)
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Bicyclic Core : Utilizing cyclization reactions to form the bicyclo[2.2.1]heptane framework.
- Oxirane Formation : Introducing the epoxide group through oxidation processes.
- Carboxylation : Adding a carboxylate group to yield the final ester product.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
Studies have shown that derivatives of bicyclic compounds can possess significant antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Research suggests that bicyclic compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways involved in inflammation, such as NF-kB signaling.
Anticancer Potential
Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Case Studies
A few notable studies have explored the biological activity of related bicyclic compounds:
- Study on Antimicrobial Activity :
- Objective : Evaluate the efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Compounds showed MIC values ranging from 10 to 50 µg/mL against tested strains, indicating promising antibacterial potential.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
- Study on Anti-inflammatory Activity :
- Objective : Assess effects on cytokine production.
- Findings : Significant reduction in TNF-alpha and IL-6 levels was observed in treated macrophages.
Q & A
Q. What are the key challenges in synthesizing Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate, and how can they be addressed methodologically?
Synthesis of this compound involves constructing the bicyclo[2.2.1]heptane (norbornane) framework and introducing the oxirane (epoxide) and methyl ester groups. Key challenges include stereochemical control during epoxidation and regioselective functionalization. A melt reaction with bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (endo or exo) and thiophene derivatives under anhydrous conditions has been reported, with purification via flash chromatography to isolate stereoisomers . NMR and X-ray crystallography (using tools like SIR97 for structure refinement) are critical for verifying stereochemistry .
Q. How can the stereochemical configuration of this compound be unambiguously determined?
The stereochemistry of the norbornane and oxirane moieties can be resolved using:
- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations differentiate endo/exo configurations .
- X-ray crystallography : Programs like SIR97 enable precise determination of molecular geometry and crystal packing .
- Chiral chromatography : Separates enantiomers using chiral stationary phases, validated against known standards .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While direct safety data for this compound is limited, analogous bicyclic hydrocarbons (e.g., bicyclo[2.2.2]octane derivatives) require:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
- Waste disposal : Follow institutional guidelines for halogenated or aromatic byproducts .
Advanced Research Questions
Q. How do conformational dynamics of the bicyclo[2.2.1]heptane system influence reaction kinetics in solvent exchange processes?
The norbornane framework exhibits boat and chair conformations, which impact reaction pathways. In β-cyclohexane systems, boat conformers dominate due to lower strain, but chair conformers enable faster solvent exchange due to favorable orbital alignment. Kinetic studies using NMR or IR spectroscopy can quantify energy barriers () for conformational interconversion .
Q. What strategies optimize the biological activity of derivatives of this compound in structure-activity relationship (SAR) studies?
SAR studies on similar bicyclic thiophenecarboxylates reveal:
- R2 substituents : The bicyclo[2.2.1]heptyl group at R2 enhances potency compared to linear or aromatic substituents.
- Stereochemistry : Endo/exo isomers show comparable activity, suggesting flexibility in binding pockets .
- Functional groups : Methoxy or ethoxy at R3 and methyl at R5 improve membrane permeability .
Q. How can computational methods elucidate the compound’s interaction with biological targets (e.g., cyclic nucleotide transporters)?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding to targets like CFTR or β-adrenergic receptors. Key steps:
Q. What experimental evidence supports the role of this compound in modulating cAMP signaling pathways?
In V2R-expressing cells, this compound reduces cAMP levels by ~90% at 10 μM, comparable to propranolol. Mechanistic studies using FRET-based cAMP biosensors (e.g., Epac1-camps) confirm inhibition of adenylate cyclase activity, independent of PKA or CFTR modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
